![molecular formula C12H9FN4O2S B2919575 2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 2034584-49-9](/img/structure/B2919575.png)
2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide” is a derivative of pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have significant photophysical properties and have attracted attention in medicinal chemistry and material science . They are identified as strategic compounds for optical applications due to their tunable photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines (PPs) has been widely studied . They have a simpler and greener synthetic methodology compared to other compounds . The synthetic versatility of these compounds permits structural modifications throughout its periphery .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines (PPs) involve various synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines (PPs) are significant due to their photophysical properties . They have tunable photophysical properties, which are improved by electron-donating groups (EDGs) at position 7 on the fused ring .Aplicaciones Científicas De Investigación
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine scaffolds, similar to the core structure of 2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide, have been extensively explored for their broad range of medicinal properties. These scaffolds are considered privileged heterocycles in drug discovery, displaying a wide array of biological activities, including anticancer, anti-infectious, anti-inflammatory, and CNS agent properties. The structure-activity relationship (SAR) studies surrounding these scaffolds have garnered significant attention, leading to the development of various drug-like candidates targeting diverse disease conditions. The synthetic strategies employed to derive pyrazolo[1,5-a]pyrimidine derivatives are critical for medicinal chemists aiming to exploit this scaffold for potential drug candidates. The comprehensive review by Cherukupalli et al. (2017) outlines the significant advances in this area, providing insights into the synthetic methods and biological properties associated with pyrazolo[1,5-a]pyrimidine derivatives (Cherukupalli et al., 2017).
Direcciones Futuras
The future directions of research on these compounds could involve further exploration of their significant photophysical properties . They could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . Their potential applications in optical applications could also be explored further .
Mecanismo De Acción
Target of Action
Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been identified as inhibitors ofCDK2 protein kinase , and as fluorophores for optical applications . These targets play crucial roles in cell cycle regulation and intracellular processes respectively.
Mode of Action
Similar compounds have been shown to inhibit cdk2, a protein kinase involved in cell cycle regulation . This inhibition likely occurs through the compound binding to the active site of the kinase, preventing it from phosphorylating its substrates and thus halting cell cycle progression .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor , it can be inferred that it may affect the cell cycle regulation pathway. Inhibition of CDK2 can halt the cell cycle, preventing cells from proliferating. This could have downstream effects on tumor growth and development.
Result of Action
If it acts as a cdk2 inhibitor, it could potentially halt cell cycle progression, leading to a decrease in cell proliferation . This could be particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic of the disease.
Action Environment
One study mentions the stability of similar pyrazolo[1,5-a]pyrimidine compounds under exposure to extreme ph This suggests that the compound’s action and stability could potentially be influenced by the pH of its environment
Propiedades
IUPAC Name |
2-fluoro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O2S/c13-10-3-1-2-4-11(10)20(18,19)16-9-7-14-12-5-6-15-17(12)8-9/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNVKMICZKIPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid](/img/structure/B2919492.png)
![8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B2919493.png)
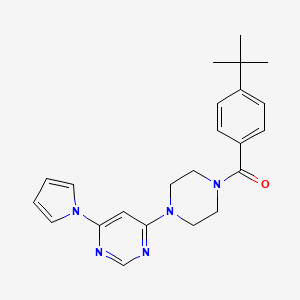
![1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-2-propanol](/img/structure/B2919496.png)
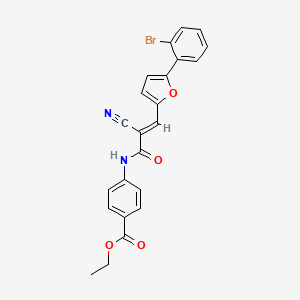

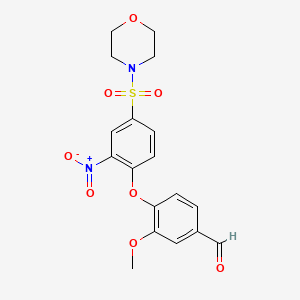
![Methyl 2-[(3,4-dimethylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2919505.png)
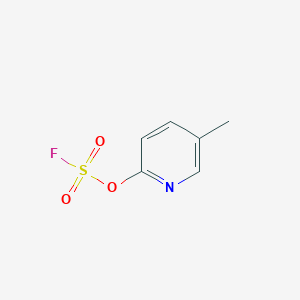
![2-(4-methoxyphenyl)-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2919509.png)
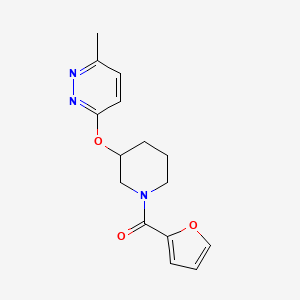
![(1-[1]Benzofuro[3,2-d]pyrimidin-4-yl-4-piperidyl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B2919512.png)
![1-(2-chlorophenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2919514.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2919515.png)